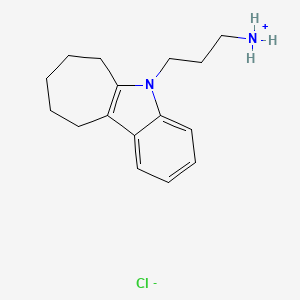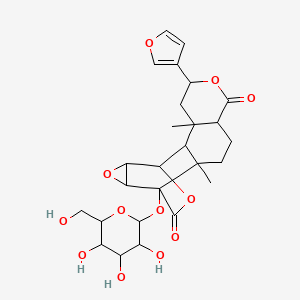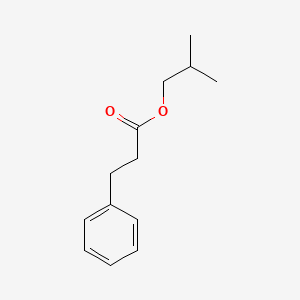
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries. This specific compound is characterized by the presence of two hydroxyl groups and an ethylhexyl side chain attached to the anthraquinone core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone typically involves the alkylation of 1,4-dihydroxyanthraquinone with 2-ethylhexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The ethylhexyl side chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are employed.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various alkyl or aryl substituted anthraquinones.
Applications De Recherche Scientifique
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone involves its interaction with cellular components, leading to various biochemical effects. The hydroxyl groups can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger apoptosis pathways, making the compound a potential candidate for cancer therapy. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
1,4-Dihydroxyanthraquinone: Lacks the ethylhexyl side chain, resulting in different solubility and reactivity.
2-Ethylhexyl anthraquinone: Lacks the hydroxyl groups, affecting its redox properties.
2-(2-Ethylhexyl)-1,4-dimethoxyanthraquinone: Contains methoxy groups instead of hydroxyl groups, altering its chemical behavior.
Uniqueness: 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone is unique due to the presence of both hydroxyl groups and the ethylhexyl side chain. This combination imparts distinct solubility, reactivity, and biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
41450-96-8 |
|---|---|
Formule moléculaire |
C22H24O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-(2-ethylhexyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O4/c1-3-5-8-13(4-2)11-14-12-17(23)18-19(20(14)24)22(26)16-10-7-6-9-15(16)21(18)25/h6-7,9-10,12-13,23-24H,3-5,8,11H2,1-2H3 |
Clé InChI |
HLWZIPJMZTXXSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


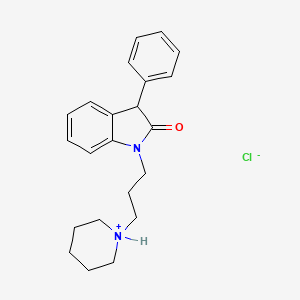

![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)
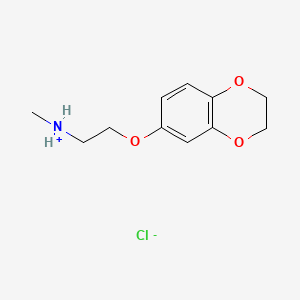
![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
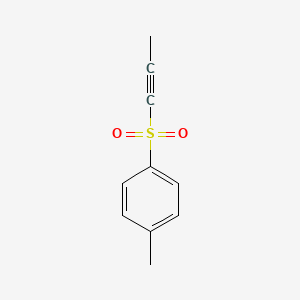

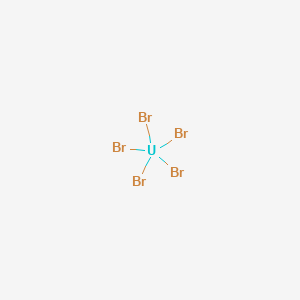
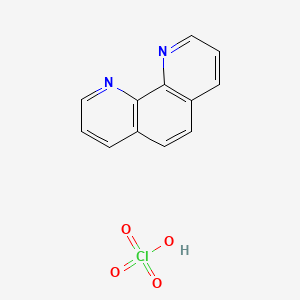
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
